8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride

Catalog No.
S14270406
CAS No.
38173-36-3
M.F
C21H24ClNO3
M. Wt
373.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone h...

CAS Number

38173-36-3

Product Name

8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride

IUPAC Name

(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C21H23NO3.ClH/c1-5-15-19(23)16-11-12-18(24-4)17(13-22(2)3)21(16)25-20(15)14-9-7-6-8-10-14;/h6-12H,5,13H2,1-4H3;1H

InChI Key

DCVKEEPCXGPIJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C3=CC=CC=C3.[Cl-]

8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is a synthetic compound belonging to the flavonoid class, characterized by a methoxy group and a dimethylaminomethyl substituent. This compound is notable for its potential biological activities, particularly in pharmacological applications. The structure includes a flavone backbone, which is a common motif in many bioactive natural products.

The chemical reactivity of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride can be explored through various reactions typical of flavonoids, such as:

  • Mannich Reaction: This involves the formation of the dimethylaminomethyl group, which can enhance the solubility and bioactivity of the flavonoid.
  • Acylation and Alkylation: These reactions can modify the hydroxyl groups present on the flavone, potentially altering its pharmacokinetic properties.

The specific mechanisms and conditions for these reactions can vary, but they generally involve nucleophilic substitutions or electrophilic additions characteristic of aromatic compounds.

Research indicates that 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of flavones can inhibit cancer cell proliferation, particularly against breast cancer cells .
  • Antioxidant Activity: Flavonoids are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Some flavonoids have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

The synthesis of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with commercially available flavones or their derivatives.
  • Mannich Reaction: The introduction of the dimethylaminomethyl group is achieved through a Mannich reaction involving formaldehyde and dimethylamine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Interaction studies involving 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride focus on its pharmacodynamics and pharmacokinetics. These studies are crucial for understanding how the compound interacts with biological targets and its metabolism within the body. Key aspects include:

  • Receptor Binding: Investigating how the compound binds to specific receptors can elucidate its mechanism of action.
  • Synergistic Effects: Studies may also explore how this compound interacts with other drugs or natural compounds to enhance therapeutic effects or reduce side effects.

Several compounds share structural similarities with 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Kaempferol3,5,7-trihydroxyflavoneKnown for its strong antioxidant activity .
Quercetin3,3',4',5,7-pentahydroxyflavoneExhibits anti-inflammatory effects .
Luteolin3',4',5-trihydroxyflavoneDemonstrates neuroprotective properties .

Uniqueness

While many flavonoids exhibit similar biological activities, 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride's unique dimethylaminomethyl substitution potentially enhances its solubility and bioavailability compared to parent flavones like kaempferol or quercetin. This modification may also influence its interaction with cellular targets, making it a candidate for further pharmacological exploration.

Mannich Reaction Optimization in C-8 Functionalization of Flavonoid Scaffolds

The Mannich reaction has emerged as the cornerstone for introducing the dimethylaminomethyl group at the C-8 position of flavonoid systems. Studies on 7-hydroxy-4'-fluoroisoflavones demonstrate that optimal conditions involve refluxing a dioxane-water (4:1) solvent system with formaldehyde (1.2 equivalents) and dimethylamine hydrochloride (1.5 equivalents) under acidic catalysis (pH 4–5) for 6–8 hours. This protocol achieves 68–72% yields of 8-aminomethyl derivatives while minimizing O-alkylation byproducts.

Critical to regioselectivity is the hydrogen bonding network between the C-7 hydroxy group and the incoming aminomethyl moiety. Nuclear magnetic resonance (NMR) studies of analogous systems reveal that pre-complexation of the formaldehyde dimethylamine intermediate with the C-7 oxygen directs electrophilic attack to the C-8 position. Computational models further support this mechanism, showing a 12.3 kcal/mol stabilization energy for the C-8 transition state compared to alternative positions.

Reaction kinetics follow a second-order dependence on formaldehyde concentration, with an activation energy of 23.4 kJ/mol determined via Arrhenius analysis. Table 1 summarizes key optimization parameters:

ParameterOptimal ValueYield Impact (±%)
Formaldehyde Equiv.1.2+15
Solvent Polarity (ET30)38.1 kcal/mol+22
Reaction Temperature80°C+18
Catalyst (HCl Conc.)0.1 M+12

Bis(N,N-dimethylamino)methane-Mediated Aminomethylation Strategies

Bis(N,N-dimethylamino)methane (BDA) serves as a dual-function reagent, acting as both formaldehyde precursor and dimethylamine source in single-pot syntheses. Cobalt-catalyzed systems employing BDA (2.5 equivalents) with Cs2CO3 (0.2 equivalents) in methanol at 60°C demonstrate 84% conversion efficiency to C-8 aminomethylated intermediates. The mechanism proceeds through in situ oxidation of methanol to formaldehyde, followed by Schiff base formation with BDA-derived amines.

Comparative studies reveal BDA's superiority over traditional dimethylamine hydrochloride approaches:

  • 23% higher yields in polar aprotic solvents
  • 5-fold reduction in O-alkylation byproducts
  • Elimination of external amine additives

Equilibrium-controlled conditions using BDA enable reversible methoxymethylation, allowing thermodynamic control over regioselectivity. NMR kinetic experiments in deuterated methanol show a 7:1 equilibrium ratio favoring the C-8 adduct over alternative positions. This reversibility proves crucial for achieving >95% regiochemical purity in multigram syntheses.

Solvent System Optimization for Chalcone-Flavanone Cyclization

The final cyclization step from chalcone intermediates to flavanone precursors requires meticulous solvent engineering. Palladium-catalyzed systems in dimethylformamide (DMF) with Cu(OAc)₂ (0.1 equivalents) achieve 89% conversion at 120°C through a dual dehydrogenation-Heck coupling mechanism. Solvent polarity critically influences cyclization rates, with ET30 values >40 kcal/mol (DMF: 43.8) providing 3.2-fold rate enhancements over ethanol-based systems.

Protic solvent mixtures (e.g., methanol-water) favor Michael addition pathways, generating flavanone byproducts that reduce overall yield. Apolar systems (toluene, xylene) slow reaction kinetics but improve product crystallinity. Optimal cyclization conditions employ DMF-tetrahydrofuran (3:1) at 100°C for 5 hours, balancing reaction rate (k = 0.42 h⁻¹) and product stability.

Table 2 compares solvent effects on cyclization efficiency:

Solvent SystemDielectric ConstantYield (%)Byproducts (%)
DMF36.7894
DMSO46.77812
Ethanol24.35129
Toluene-DMF (1:3)31.2837

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

373.1444713 g/mol

Monoisotopic Mass

373.1444713 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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